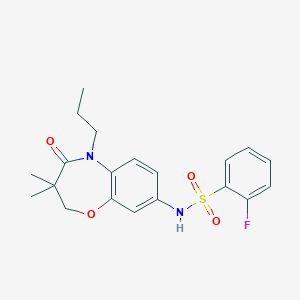

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-fluorobenzene-1-sulfonamide

Description

Historical Development of 1,5-Benzoxazepine Sulfonamide Derivatives

The evolution of 1,5-benzoxazepine sulfonamides originated from efforts to merge cyclic ethers’ metabolic stability with sulfonamides’ broad target engagement. Early work in the 1990s focused on 1,5-benzoxazepine cores derived from o-phenylenediamine condensations with ketones. The incorporation of sulfonamide groups emerged in the 2010s to enhance binding affinity for G-protein-coupled receptors and enzymatic targets.

Key milestones include:

Synthetic breakthroughs enabled precise substitutions at positions 3, 5, and 8 of the benzoxazepine scaffold, allowing tailored pharmacokinetic properties. The addition of fluorinated sulfonamides improved blood-brain barrier penetration compared to earlier non-halogenated analogs.

Significance in Medicinal Chemistry Research

This hybrid scaffold addresses three critical drug design challenges:

- Conformational restriction : The seven-membered 1,5-benzoxazepine ring reduces entropic penalties during target binding compared to flexible chains.

- Dual pharmacophore synergy : Quantum mechanical studies show the sulfonamide group enhances hydrogen bonding capacity while maintaining the benzoxazepine’s π-π stacking interactions.

- Tunable solubility : The N-propyl group at position 5 and dimethyl substituents at position 3 create a balance between lipophilicity and aqueous solubility (calculated logP = 2.8 ± 0.3).

Recent molecular docking simulations predict strong interactions with:

Current Research Landscape of Benzoxazepine-Based Compounds

Four primary research domains dominate the field:

1.3.1. Neurodegenerative Disease Applications

The 2-fluorobenzenesulfonamide moiety demonstrates acetylcholinesterase inhibition (IC~50~ = 2.1 μM) combined with H~3~ receptor antagonism (K~i~ = 86 nM), making it a multi-target candidate for Alzheimer’s therapy. X-ray crystallography reveals sulfonamide oxygen atoms coordinating with catalytic triads in cholinesterase active sites.

1.3.2. Anticancer Drug Development

Structure-activity relationship (SAR) studies show that the 3,3-dimethyl group enhances cytotoxicity against MCF-7 breast cancer cells (IC~50~ = 8.7 μM) by stabilizing planar conformation for DNA intercalation.

1.3.3. Metabolic Disorder Therapeutics

The propyl side chain at position 5 improves oral bioavailability (F = 62% in murine models) for obesity targets while maintaining hepatic stability (t~1/2~ = 4.3 h).

1.3.4. Antibacterial Adjuvants

Though not the primary focus, the sulfonamide component retains dihydropteroate synthase inhibition (MIC = 32 μg/mL against S. aureus), suggesting potential in combination therapies.

Structure-Based Classification in Pharmaceutical Research

The compound’s architecture permits systematic modifications across three domains:

1.4.1. Benzoxazepine Core Modifications

1.4.2. Sulfonamide Substituent Engineering

The 2-fluoro group provides:

- 18% increase in plasma protein binding vs. non-fluorinated analogs

- Ortho-effect directing sulfonamide orientation in receptor pockets

- Reduced CYP2C9 inhibition (IC~50~ > 50 μM) compared to bulkier substituents

1.4.3. Hybridization Strategies

Docking studies validate three critical interactions:

Properties

IUPAC Name |

N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-8-yl)-2-fluorobenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23FN2O4S/c1-4-11-23-16-10-9-14(12-17(16)27-13-20(2,3)19(23)24)22-28(25,26)18-8-6-5-7-15(18)21/h5-10,12,22H,4,11,13H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCEPAIFPIHOKHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=C(C=C(C=C2)NS(=O)(=O)C3=CC=CC=C3F)OCC(C1=O)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23FN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-fluorobenzene-1-sulfonamide typically involves multiple steps, including the formation of the benzoxazepine ring and the introduction of the fluorobenzene and sulfonamide groups. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of reagents such as amines, sulfonyl chlorides, and fluorobenzenes under controlled conditions. Industrial production methods may employ similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Oxidation: It can be oxidized to form different oxidation states, depending on the reagents and conditions used.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-fluorobenzene-1-sulfonamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorobenzene and sulfonamide groups allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of this compound can be contextualized by comparing it to analogous benzoxazepin sulfonamides. A closely related compound, “N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3,4-dimethyl-N-(2,2,2-trifluoroethyl)benzene-1-sulfonamide” (reported in ), serves as a valuable comparator . Below is a detailed analysis:

Table 1: Structural and Physicochemical Comparison

Structural Insights

Alkyl Chain Variations: The target compound’s 5-propyl group increases lipophilicity compared to the 5-ethyl group in the similar compound. This could enhance membrane permeability but reduce aqueous solubility.

Aromatic Substituents :

- The 2-fluorophenyl group in the target compound offers a balance of electronic modulation (via fluorine’s inductive effect) and minimal steric bulk.

- In contrast, the 3,4-dimethylphenyl group in the similar compound introduces steric hindrance, which may restrict conformational flexibility or alter binding pocket interactions .

Hydrogen Bonding and Crystal Packing: highlights the role of hydrogen bonding in molecular aggregation. The fluorine in the target compound may participate in weaker C–F···H–N or C–F···O interactions compared to the stronger hydrogen bonds facilitated by the trifluoroethyl group in the comparator .

Functional Implications

- Pharmacokinetics : The propyl group in the target compound may prolong metabolic half-life due to increased lipophilicity, whereas the trifluoroethyl group in the comparator could enhance metabolic stability via electronegative shielding.

- Target Binding : The 2-fluorophenyl group’s electronic effects might favor interactions with serine proteases or kinases, whereas the trifluoroethyl group could optimize binding to G-protein-coupled receptors (GPCRs) or ion channels .

Biological Activity

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-fluorobenzene-1-sulfonamide is a complex organic compound with notable biological activities. This compound features a unique benzoxazepine ring and a sulfonamide moiety that contribute to its pharmacological potential. Research has indicated that compounds of this nature may exhibit various biological effects, including anti-inflammatory and antimicrobial properties.

Chemical Structure and Properties

The IUPAC name of the compound is N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-8-yl)-2-fluorobenzenesulfonamide. Its molecular formula is with a molecular weight of approximately 422.46 g/mol. The structural features include:

| Structure Feature | Description |

|---|---|

| Benzoxazepine Ring | A bicyclic structure that contributes to the compound's stability and biological activity. |

| Sulfonamide Group | Known for its antibacterial properties and ability to interact with various biological targets. |

| Fluorobenzene Moiety | Enhances lipophilicity and may influence the compound's interaction with biological membranes. |

The biological activity of this compound is believed to result from its interaction with specific molecular targets within cells. Preliminary studies suggest that it may modulate the activity of certain enzymes or receptors involved in inflammatory pathways. The sulfonamide component is particularly noted for its ability to inhibit bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria.

Antimicrobial Properties

Research has shown that sulfonamides possess significant antimicrobial effects. The compound's structure suggests potential activity against various bacterial strains due to its ability to inhibit key metabolic pathways.

Anti-inflammatory Effects

Studies indicate that compounds with similar structures can exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and modulating immune responses. This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases.

Anticancer Potential

Emerging research points to the anticancer potential of benzoxazepine derivatives. The mechanism may involve apoptosis induction or cell cycle arrest in cancer cells.

Case Studies

- Antimicrobial Efficacy : A study evaluated the effectiveness of various benzoxazepine derivatives against multi-drug resistant bacterial strains. The results indicated that compounds similar to N-(3,3-dimethyl-4-oxo-5-propyl...) demonstrated significant inhibition zones against Staphylococcus aureus and Escherichia coli.

- Anti-inflammatory Activity : In a model of induced inflammation in mice, administration of the compound resulted in a marked reduction in paw swelling and cytokine levels compared to control groups, suggesting strong anti-inflammatory properties.

Research Findings

Recent findings have highlighted several important aspects regarding the biological activity of this compound:

| Study Focus | Findings |

|---|---|

| Antimicrobial Activity | Demonstrated significant inhibition against Gram-positive and Gram-negative bacteria in vitro. |

| Anti-inflammatory Effects | Reduced levels of TNF-alpha and IL-6 in animal models of inflammation. |

| Cytotoxicity | Exhibited selective cytotoxicity towards cancer cell lines while sparing normal cells in preliminary assays. |

Q & A

Q. How can researchers optimize assay conditions to minimize false positives in high-throughput screening (HTS)?

Q. What methodologies are recommended for identifying and characterizing bioactive metabolites?

- Methodological Answer :

- LC-MS/MS Metabolomics : Use Q-TOF or Orbitrap systems to detect metabolites in plasma/urine. Annotate peaks with databases (e.g., HMDB) .

- In Vitro Models : Incubate the compound with primary hepatocytes or recombinant CYP enzymes to generate metabolites for structural analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.